Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. It is classified under quinoline derivatives, which are known for their diverse biological activities. The compound's unique structure integrates a furan moiety with a quinoline derivative, making it a subject of interest for research in pharmaceuticals and agrochemicals.
This compound can be identified by its Chemical Abstracts Service number (CAS No. 1216643-46-7) and has a molecular formula of C18H17NO5. The compound is categorized as a furan carboxylate, specifically a methyl ester of furan-2-carboxylic acid, and is part of the broader class of quinolone derivatives known for their antimicrobial and anticancer properties .
The synthesis of methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions:
The molecular structure of methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can be represented using various chemical notations:
InChI=1S/C18H17NO5/c1-11-9-14(20)13-5-4-6-15(22-2)17(13)19(11)10-12-7-8-16(24-12)18(21)23-3/h4-9H,10H2,1-3H3This indicates the presence of multiple functional groups including methoxy, carbonyl, and ester functionalities that contribute to its reactivity and potential biological activity.
The compound features:
Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate involves its interaction with specific biological targets:
Research is ongoing to elucidate these pathways further, particularly regarding its anticancer and antimicrobial properties .
The physical properties of methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate include:
Key chemical properties include:
Methyl 5-((8-methoxy-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate has several significant applications:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6